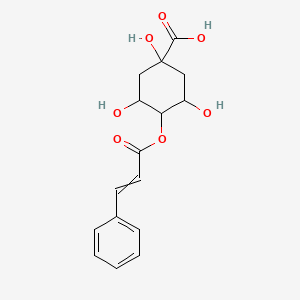
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a cyclohexane ring substituted with three hydroxyl groups, a carboxylic acid group, and an ester linkage to a phenylprop-2-enoyl group. It is found in various natural sources, including certain fruits and plants .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3,5-trihydroxycyclohexane-1-carboxylic acid with 3-phenylprop-2-enoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The phenylprop-2-enoyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 1,3,5-triketocyclohexane-1-carboxylic acid.
Reduction: Formation of 1,3,5-trihydroxycyclohexane-1-carboxylic acid.
Substitution: Formation of nitro or halogenated derivatives of the phenylprop-2-enoyl group.
科学的研究の応用
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of various chemical products.
作用機序
The mechanism of action of 1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylprop-2-enoyl group can interact with cellular receptors and enzymes, modulating various biochemical pathways.
類似化合物との比較
1,3,5-Trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
4-p-Coumaroylquinic acid: Similar structure but with a coumaroyl group instead of a phenylprop-2-enoyl group.
(Z)-4-p-Coumaroylquinic acid: A stereoisomer with different spatial arrangement of atoms.
Coumaroylquinic acid (p-): Another stereoisomer with distinct chemical properties.
These compounds share structural similarities but differ in their chemical reactivity and biological activities, highlighting the uniqueness of this compound.
特性
分子式 |
C16H18O7 |
|---|---|
分子量 |
322.31 g/mol |
IUPAC名 |
1,3,5-trihydroxy-4-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O7/c17-11-8-16(22,15(20)21)9-12(18)14(11)23-13(19)7-6-10-4-2-1-3-5-10/h1-7,11-12,14,17-18,22H,8-9H2,(H,20,21) |
InChIキー |
CLDAKARZYFIUGC-UHFFFAOYSA-N |
正規SMILES |
C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C=CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


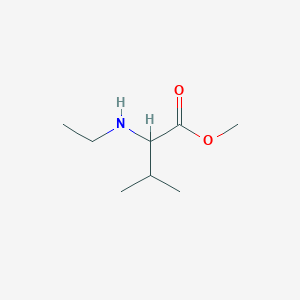
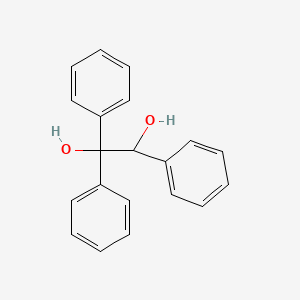

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13392794.png)
![2-[2-[[6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13392801.png)
![Tert-butyl 4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate](/img/structure/B13392802.png)
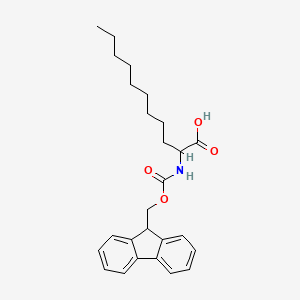
![methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.0^{2,7]dodec-3-ene-3-carboxylate](/img/structure/B13392807.png)
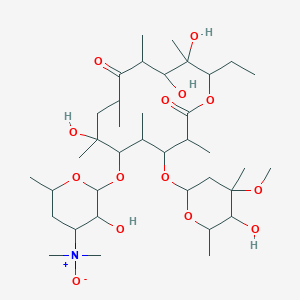
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B13392817.png)
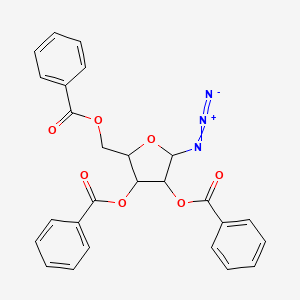
![4-[(4-Tert-butylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13392823.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13392836.png)
![Tert-butyl-[dimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]azanide;dichlorotitanium](/img/structure/B13392844.png)
